molecular formula C19H23N3O B12240059 N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine

N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12240059
M. Wt: 309.4 g/mol
InChI Key: DLULSKBSEBQRSU-UHFFFAOYSA-N
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Description

N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-benzyl-2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C19H23N3O/c1-2-4-14(5-3-1)13-20-18-12-17(15-8-10-23-11-9-15)21-19(22-18)16-6-7-16/h1-5,12,15-16H,6-11,13H2,(H,20,21,22)

InChI Key

DLULSKBSEBQRSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)NCC3=CC=CC=C3)C4CCOCC4

Origin of Product

United States

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